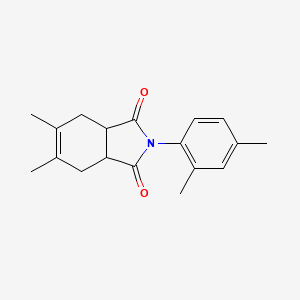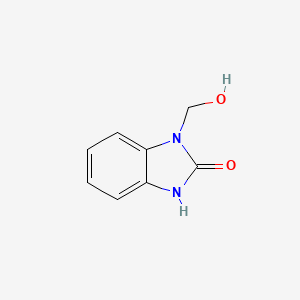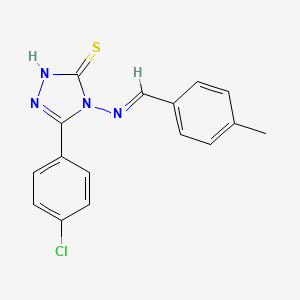
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- is an organic compound with the molecular formula C7H5ClO2 It is a derivative of benzoquinone, characterized by the presence of a chlorine atom and a methyl group on the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- can be achieved through several methods. One common approach involves the chlorination of 2,5-dimethyl-1,4-benzoquinone under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- involves its ability to undergo redox reactions, which can affect cellular processes. The compound can interact with molecular targets such as enzymes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can modulate signaling pathways and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-chloro-: Lacks the methyl group, making it less hydrophobic.
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-: Contains an additional chlorine atom, which can alter its reactivity and biological activity.
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-: Has a hydroxyl group, which can affect its solubility and reactivity.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in organic synthesis and as a candidate for therapeutic applications.
Propiedades
Número CAS |
1123-64-4 |
|---|---|
Fórmula molecular |
C7H5ClO2 |
Peso molecular |
156.56 g/mol |
Nombre IUPAC |
2-chloro-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 |
Clave InChI |
MVBHZTNEVAESLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=C(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)



![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)
![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)





